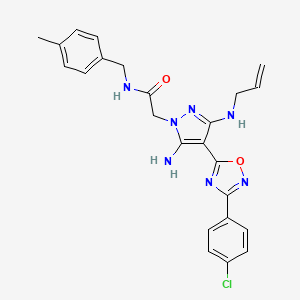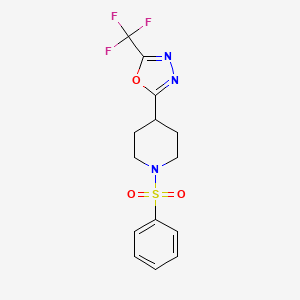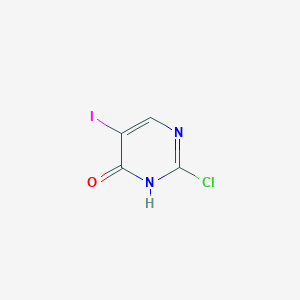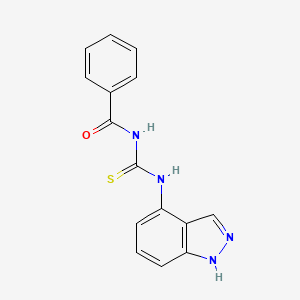
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Compounds with structural features similar to the specified molecule have been synthesized and evaluated for their antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity through various assays, such as 1,1‑diphenyl‑2‑picrylhydrazyl (DPPH), 2,2'‑azino‑bis(3‑ethylbenzothiazoline‑6‑sulphonic acid (ABTS) and ferric reducing antioxidant power (FRAP) tests (Chkirate et al., 2019). This suggests that similar compounds might be explored for their potential antioxidant properties, contributing to the understanding of their chemical behavior and possible therapeutic applications.
Antimicrobial and Anti-inflammatory Activities
Research on analogs of pyrazole and oxadiazole derivatives indicates potential for antimicrobial and anti-inflammatory activities. Synthesis of new heterocyclic compounds based on these structures has led to the identification of molecules with promising activities against various microorganisms and inflammatory processes. Studies such as the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity (Salama, 2020) and the design of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents (Aly et al., 2011) exemplify the broad spectrum of biological activities that can be exhibited by these compounds. This underscores the importance of chemical modification and structure-activity relationship studies in the development of new therapeutic agents.
Ligand-Protein Interactions and Molecular Docking
The study of ligand-protein interactions is crucial for understanding the molecular basis of drug action and for the design of novel therapeutic agents. Compounds similar to the query molecule can serve as valuable tools for probing biological systems and for the development of new drugs. Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have included ligand-protein interaction analyses and photovoltaic efficiency modeling, indicating the compounds' potential in dye-sensitized solar cells (DSSCs) and as inhibitors in biological systems (Mary et al., 2020). These studies highlight the versatility of such molecules in both therapeutic and non-therapeutic applications.
Propiedades
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-3-12-27-23-20(24-29-22(31-34-24)17-8-10-18(25)11-9-17)21(26)32(30-23)14-19(33)28-13-16-6-4-15(2)5-7-16/h3-11H,1,12-14,26H2,2H3,(H,27,30)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMKTGIOOVQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)

![Diethyl 5-[[2-[[4-(2,3-dimethylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2841792.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B2841793.png)

![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)

![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2841805.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841806.png)
